Ascorbyl palmitate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Properties:

Bioavailability and Conversion to Vitamin C:

A key area of research is understanding how effectively ascorbyl palmitate converts to vitamin C within the body. Studies suggest it can be metabolized, with the ascorbic acid component becoming available as vitamin C, while the palmitate portion gets converted to energy or fat Center for Science in the Public Interest: . However, the efficiency of this conversion and its impact on overall vitamin C levels require further investigation.

Safety and Toxicity:

Research on the safety of ascorbyl palmitate is ongoing. Acute toxicity studies indicate low levels of risk . However, data on chronic toxicity and reproductive/developmental effects is limited . Further research is needed to establish a comprehensive safety profile.

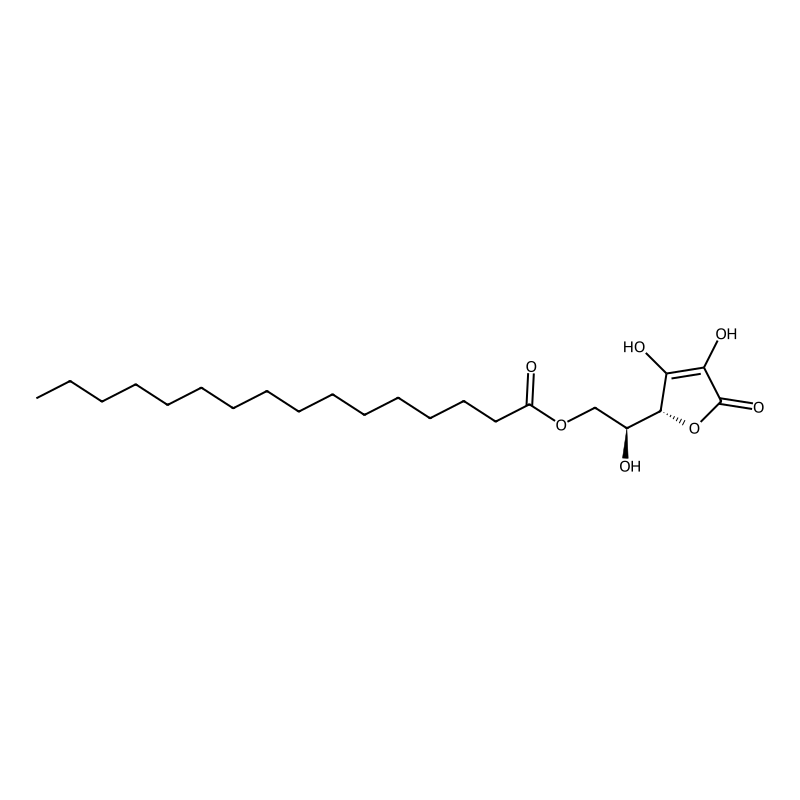

Ascorbyl palmitate is a fat-soluble derivative of ascorbic acid, commonly known as vitamin C, and palmitic acid. It is an ester formed through the reaction of these two components and is recognized for its antioxidant properties. Ascorbyl palmitate is often used in food and cosmetic industries as a preservative and stabilizer due to its ability to inhibit oxidation processes in various products. The compound appears as a white to pale yellow powder and has a characteristic citrus-like odor, making it suitable for incorporation into various formulations without altering their sensory attributes .

Ascorbyl palmitate is generally considered safe for most people when used in recommended amounts in cosmetics and food additives []. However, high doses may cause gastrointestinal upset []. Ascorbyl palmitate is non-flammable but may decompose upon heating [].

Limitations

Some research suggests that ascorbyl palmitate may be less effective than ascorbic acid as an antioxidant due to its stability and slower conversion to vitamin C [].

The primary chemical reaction involved in the formation of ascorbyl palmitate is esterification, which can be represented by the following equation:

This reaction typically requires the presence of an acid catalyst, such as sulfuric acid, to facilitate the ester bond formation. The reaction can also be catalyzed enzymatically using lipases, which are enzymes that promote the esterification process under milder conditions compared to traditional chemical methods .

Ascorbyl palmitate exhibits several biological activities primarily attributed to its antioxidant properties. It acts as a singlet oxygen quencher, preventing oxidative damage by reacting with singlet oxygen before it can initiate lipid oxidation. Additionally, it functions as a chain-breaking antioxidant, intercepting peroxyl radicals formed during lipid oxidation processes. This compound is particularly effective when used in conjunction with other antioxidants, such as tocopherols (vitamin E), enhancing their efficacy by regenerating them during oxidative reactions . Furthermore, ascorbyl palmitate can be hydrolyzed back into its constituent parts (ascorbic acid and palmitic acid) in biological systems, contributing to its nutritional value .

Ascorbyl palmitate can be synthesized through various methods:

- Chemical Synthesis:

- Enzymatic Synthesis:

- Lipase-catalyzed reactions have been developed to produce ascorbyl palmitate. For instance, Celite-immobilized lipases have been utilized in organic solvents like dimethyl sulfoxide or 2-methyl-2-butanol to achieve high yields (up to 97%) while allowing for easier recovery and recycling of the enzyme .

- Rotating Bed Reactors:

Ascorbyl palmitate has a wide range of applications across various industries:

- Food Industry: It is widely used as an antioxidant and preservative in oils and fats, helping to prolong shelf life by preventing rancidity.

- Cosmetic Industry: The compound is incorporated into skincare products due to its antioxidant properties, which help protect skin from oxidative stress.

- Nutritional Supplements: Ascorbyl palmitate serves as a source of vitamin C in dietary supplements, providing both nutritional benefits and antioxidant protection .

Research has shown that ascorbyl palmitate interacts synergistically with other antioxidants. For example, it enhances the effectiveness of tocopherols by regenerating them during oxidative reactions. This interaction underscores its role not only as an individual antioxidant but also as part of a broader antioxidant system within formulations . Additionally, studies have indicated that the presence of certain metals (e.g., aluminum) can influence the activity of lipases used in the enzymatic synthesis of ascorbyl palmitate, suggesting potential interactions that could affect yield and stability during production .

Ascorbyl palmitate shares structural similarities with several other compounds that also possess antioxidant properties. Here are some notable examples:

| Compound | Structure Type | Key Properties |

|---|---|---|

| Ascorbic Acid | Water-soluble vitamin | Strong antioxidant; essential nutrient |

| Palmitic Acid | Saturated fatty acid | Commonly found in fats; serves energy source |

| Ascorbyl Stearate | Ester of stearic acid | Similar antioxidant properties; more hydrophobic |

| Tocopherol (Vitamin E) | Fat-soluble vitamin | Strong antioxidant; works synergistically with ascorbyl pal |

Ascorbyl palmitate is a fat-soluble ester formed through the condensation of L-ascorbic acid (vitamin C) and palmitic acid (a saturated C16 fatty acid). Its molecular formula is C₂₂H₃₈O₇, with a molecular weight of 414.53 g/mol. The compound exhibits a defined stereochemical configuration, with two chiral centers:

- (2S)-configuration at the C2 carbon of the ascorbic acid moiety.

- (2R)-configuration at the C2 carbon of the furan ring.

This stereochemistry ensures regioselective esterification at the C6 hydroxyl group of L-ascorbic acid, preserving the molecule’s bioactivity while enhancing lipophilicity.

Esterification Mechanisms: Chemical vs. Enzymatic Synthesis

Sulfuric Acid-Catalyzed Palmitoylation of Ascorbic Acid

The chemical synthesis involves two stages:

- Activation with sulfuric acid: Ascorbic acid reacts with concentrated H₂SO₄, forming a reactive intermediate.

- Esterification with palmitic acid: Palmitic acid or its anhydride is added to yield ascorbyl palmitate.

Key parameters:

| Parameter | Value/Optimal Condition | Yield | Source |

|---|---|---|---|

| Temperature | 18–28°C | 91.3% | |

| Reaction Time | 15–20 hours | ||

| Catalyst | Sulfuric acid |

This method is cost-effective but requires stringent pH control to prevent ascorbic acid degradation.

Lipase-Mediated Synthesis Using Staphylococcus xylosus and Pseudomonas stutzeri

Enzymatic synthesis employs lipases to catalyze esterification in organic solvents.

Lipase Sources and Performance:

| Lipase Source | Solvent System | Optimal Temp (°C) | Yield | Source |

|---|---|---|---|---|

| Pseudomonas stutzeri | 2-Methyl-2-butanol | 55 | 81% | |

| Staphylococcus xylosus | DMSO | 75 | 80% | |

| Lipozyme® 435 | Acetone/tert-butanol | 55 | >80% |

Mechanistic Advantages:

- Regioselectivity: Enzymes target the C6 hydroxyl group exclusively, avoiding side reactions.

- Mild Conditions: Operate at 45–75°C, reducing energy costs.

- Catalyst Reusability: Immobilized lipases retain activity over multiple batches.

Optimization of Reaction Conditions for Industrial-Scale Production

Solvent Systems and Temperature Effects

Solvent Selection:

| Solvent | Advantages | Disadvantages | |

|---|---|---|---|

| DMSO | High reaction rate | Toxicity concerns | |

| 2-Methyl-2-butanol | Low viscosity, stable catalyst | Limited solvent capacity | |

| Acetone | High yield, easy separation | Flammability risk |

Temperature Optimization:

- Low temperatures (45–55°C) enhance enzyme stability but reduce reaction rates.

- High temperatures (75°C) accelerate esterification but may denature lipases.

Immobilization Techniques for Enzyme Reusability

Methods and Outcomes:

Immobilization improves enzyme stability in organic solvents and enables continuous processes.

Solubility Profiles in Polar vs. Non-Polar Solvents

The solubility characteristics of ascorbyl palmitate demonstrate a marked preference for non-polar and moderately polar solvents over highly polar aqueous systems [2] [3]. Water solubility remains extremely limited at approximately 7.44 × 10⁻² milligrams per liter at 25°C, classifying the compound as practically insoluble in aqueous media [2] [24]. This low aqueous solubility directly correlates with the high octanol-water partition coefficient (log Kow) ranging from 6.00 to 6.5, indicating strong lipophilic character [2] [19].

In contrast, ascorbyl palmitate exhibits excellent solubility in alcoholic solvents, with methanol solubility reaching 183 grams per liter and ethanol solubility ranging from 83 to 183 milligrams per milliliter [24] [25] [27]. Dimethyl sulfoxide provides another suitable polar aprotic medium with solubility values between 83-100 milligrams per milliliter [7] [26] [27]. The compound demonstrates freely soluble characteristics in vegetable oils, animal oils, and various lipid-based systems, confirming its lipophilic nature [1] [3] [4].

| Solvent Category | Solvent | Polarity Index | Solubility | Reference |

|---|---|---|---|---|

| Highly Polar Protic | Water | 9.0 | Practically insoluble (<0.1 mg/mL) | [2] [24] [27] |

| Polar Protic | Methanol | 5.1 | Easily soluble (183 g/L) | [24] |

| Polar Protic | Ethanol (96%) | 4.3 | Easily soluble (83-183 mg/mL) | [3] [25] [27] |

| Polar Aprotic | DMSO | 7.2 | Soluble (83-100 mg/mL) | [7] [26] [27] |

| Non-polar | Vegetable oils | 0.1 | Freely soluble | [1] [3] [4] |

| Non-polar | Animal oils | 0.1 | Freely soluble | [1] [3] [4] |

Thermal Stability and Decomposition Pathways

Thermal analysis reveals that ascorbyl palmitate maintains structural integrity within a defined temperature range before undergoing decomposition through multiple pathways [5] [33]. The melting point occurs between 107-117°C, with literature values consistently reporting the range of 112-118°C [2] [4] [18] [22]. Differential scanning calorimetry studies demonstrate endothermic transitions corresponding to the melting process, followed by thermal decomposition initiation at approximately 250°C [5] [33].

Thermogravimetric analysis indicates that ascorbyl palmitate remains stable up to 220-250°C, beyond which decomposition proceeds through dehydration, decarboxylation, and oxidative degradation mechanisms [5] [33]. The thermal decomposition process occurs in multiple consecutive stages, with the most significant mass loss occurring between 250-350°C [5] [33]. For practical applications, storage temperatures between 8-15°C are recommended to maintain chemical stability, while processing temperatures should remain below 65°C to prevent degradation [1] [25].

The Krafft point for potassium ascorbyl palmitate in aqueous systems occurs at 48°C, representing the transition from a conformationally ordered solid phase to an isotropic micellar phase [31]. This transition involves progressive hydration of the solid upon micellization, characterized by temperature-induced changes in infrared spectral parameters over approximately 10°C range [31].

| Thermal Parameter | Value | Analysis Method | Reference |

|---|---|---|---|

| Melting Point Range (°C) | 107-117 (lit. 112-118) | DSC, melting point apparatus | [2] [4] [18] [22] |

| Thermal Decomposition Onset (°C) | ~250 | TGA/DSC | [5] [33] |

| Maximum Decomposition Temperature (°C) | 250-350 | TGA/DSC | [5] [33] |

| Stable Temperature Range (°C) | Up to 220-250 | TGA/DSC | [5] [33] |

| Storage Temperature Recommendation (°C) | 8-15 (cool, dry storage) | Stability studies | [1] [25] |

Spectroscopic Identification Methods (FT-IR, NMR)

Fourier Transform Infrared spectroscopy provides definitive identification of ascorbyl palmitate through characteristic absorption bands corresponding to specific functional groups [6] [32] [34]. The hydroxyl group stretching vibration appears at 3468.17 cm⁻¹, while the characteristic carbon-hydrogen stretching vibrations in the methylene groups occur at 2916.56 and 2849.37 cm⁻¹ [6] [34]. The ester carbonyl stretching represents the most diagnostic peak, appearing at 1730.9-1755.19 cm⁻¹, confirming successful esterification between ascorbic acid and palmitic acid [6] [32] [34].

Additional characteristic peaks include the carbon-carbon stretching vibrations of the lactone ring at 1686.22 cm⁻¹ and the lactone carbonyl stretching at 1629 cm⁻¹ [32] [34]. The methyl group carbon-hydrogen stretching appears at 2939.5 cm⁻¹, while the fingerprint region between 1000-1800 cm⁻¹ provides additional structural confirmation [6] [31] [32].

Nuclear Magnetic Resonance spectroscopy offers complementary structural elucidation capabilities for ascorbyl palmitate [20]. Proton NMR spectra recorded at 600.2 MHz reveal characteristic chemical shifts corresponding to the ascorbic acid and palmitic acid moieties [20]. Carbon-13 NMR spectroscopy at 25.2 MHz provides detailed carbon framework identification, with chemical shifts differentiated by proton-coupled spectra and spin-lattice relaxation time measurements [20].

Near-infrared spectroscopy identifies combination bands at 5772 and 5664 cm⁻¹ corresponding to carbon-hydrogen groups, providing additional structural confirmation [32]. Ultraviolet-visible spectroscopy shows maximum absorption at 246 nanometers, characteristic of the ascorbic acid chromophore [7].

| Spectroscopic Technique | Peak/Signal | Assignment | Reference |

|---|---|---|---|

| FT-IR | 3468.17 cm⁻¹ | O-H stretching | [34] |

| FT-IR | 2916.56, 2849.37 cm⁻¹ | C-H stretching (-CH₂) | [6] [34] |

| FT-IR | 1730.9-1755.19 cm⁻¹ | C=O stretching (ester) | [6] [32] [34] |

| FT-IR | 1686.22 cm⁻¹ | C=C stretching (lactone ring) | [32] [34] |

| UV-Vis | 246 nm | UV maximum absorption | [7] |

| NIR | 5772, 5664 cm⁻¹ | C-H combination bands | [32] |

Chromatographic Analysis Techniques

Reverse-Phase HPLC Method Development

Reverse-phase high performance liquid chromatography represents the predominant analytical approach for ascorbyl palmitate quantification and purity assessment [8] [9] [14] [15]. Multiple column chemistries have demonstrated effectiveness, including C18-based stationary phases such as Apollo C18, LiChroCART 250-4, and specialized reverse-phase columns like Newcrom R1 [8] [9] [14] [15].

Mobile phase composition significantly influences separation efficiency and peak resolution [9] [14] [15]. Acetonitrile-water systems with varying ratios provide effective separation, with the Apollo C18 method employing acetonitrile-water (90:10, volume/volume) at a flow rate of 1.0 milliliters per minute [9]. More complex ternary mobile phases, such as acetonitrile-sodium dihydrogen phosphate buffer-methanol (85:10:5, volume/volume/volume), offer enhanced selectivity for simultaneous analysis of ascorbyl palmitate with related compounds [15].

Detection wavelengths between 222-250 nanometers provide optimal sensitivity, with 243 nanometers frequently employed for simultaneous ascorbic acid and ascorbyl palmitate analysis [9] [14] [15]. Column temperature optimization at 30°C enhances peak symmetry and reduces analysis time [9]. The LiChroCART method achieves complete analysis within 13 minutes, with ascorbic acid eluting at approximately 4 minutes and ascorbyl palmitate at 9 minutes [15].

Method validation parameters demonstrate excellent analytical performance across multiple HPLC approaches [9] [14] [15]. Detection limits range from 0.07 micrograms per milliliter for ascorbic acid to 0.12 micrograms per milliliter for ascorbyl palmitate using the Apollo C18 system [9]. Linearity ranges span from 0.1-0.7 milligrams per milliliter for ascorbic acid and 0.4-4.0 milligrams per milliliter for ascorbyl palmitate, with correlation coefficients exceeding 0.999 [9] [15].

Recovery studies consistently demonstrate values between 95-104%, indicating minimal matrix interference and excellent method accuracy [9] [11] [14] [15]. Precision values, expressed as relative standard deviation, remain below 1.55% for optimized methods, confirming analytical reproducibility [15].

| Method Parameter | Apollo C18 Method | LiChroCART Method | RP-18 Method | Reference |

|---|---|---|---|---|

| Mobile Phase | ACN:Water (90:10, v/v) | ACN:NaH₂PO₄ buffer:MeOH (85:10:5) | Methanol:Isopropanol (25:75, v/v) | [9] [15] [11] |

| Flow Rate (mL/min) | 1.0 | 0.6 | Not specified | [9] [15] |

| Detection (nm) | 250 | 243 | 222 | [9] [15] [11] |

| Run Time (min) | Not specified | 13 | Not specified | [15] |

| Recovery (%) | AA: 90.59±3.04, AP: 101.3±4.81 | AA: 95.77, AP: 101.24 | 95-104 | [9] [15] [11] |

Mass Spectrometry Compatibility

Mass spectrometric analysis provides complementary identification and quantification capabilities for ascorbyl palmitate through multiple ionization techniques [12] [16] [36]. Electrospray ionization demonstrates particular effectiveness in both positive and negative ion modes, generating stable molecular ion species for structural confirmation [12] [16].

Positive ion electrospray ionization produces abundant protonated molecular ions [M+H]⁺ at mass-to-charge ratio 415.53 and sodium adduct ions [M+Na]⁺ at 437.52 [12] [16]. Additionally, cluster ions including nAP- H⁺ and nAP- Na⁺ where n equals 2-4 appear in mass spectra, indicating formation of stable noncovalent complexes in polar media [12] [16]. These clustering phenomena confirm the ability of ascorbyl palmitate to form nanosomes for specialized applications [12] [16].

Negative ion electrospray ionization generates deprotonated molecular ions [M-H]⁻ at mass-to-charge ratio 413.52, though with generally lower ionization efficiency compared to positive mode [12] [16]. Alternative ionization methods including Laser Desorption/Ionization and Matrix-Assisted Laser Desorption/Ionization produce molecular ions without significant clustering, making them suitable for pure compound analysis [12] [16].

For chromatographic applications, mass spectrometry-compatible mobile phases require modification of phosphoric acid-based systems to formic acid-based systems to ensure optimal ionization [8]. Time-of-flight mass spectrometry provides high mass accuracy for exact mass determination, while triple quadrupole systems offer enhanced sensitivity for quantitative bioanalytical applications [12] [36].

LC-MS-TOF methods enable simultaneous quantification with excellent sensitivity, achieving detection limits as low as 0.025 micrograms per milliliter for biological matrix applications [36]. These methods demonstrate particular utility for complex sample matrices where high selectivity and accurate mass determination are essential [36].

| MS Technique | Ion Species | Mass-to-Charge Ratio | Applications | Reference |

|---|---|---|---|---|

| ESI Positive | [M+H]⁺ | 415.53 | Quantitative analysis | [12] [16] |

| ESI Positive | [M+Na]⁺ | 437.52 | Structural confirmation | [12] [16] |

| ESI Negative | [M-H]⁻ | 413.52 | Alternative ionization | [12] [16] |

| LC-MS-TOF | Molecular ions | High resolution | Simultaneous quantification | [36] |

| Triple Quad | Product ions | Variable | Bioanalytical applications | [12] |

Kinetic Analysis of Radical Scavenging Activity

The radical scavenging capacity of ascorbyl palmitate has been extensively characterized through standardized assays utilizing 2,2-diphenyl-1-picrylhydrazyl and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radicals [1] [2] [3]. These assays provide fundamental insights into the compound's antioxidant potency and reaction kinetics under controlled laboratory conditions.

In 2,2-diphenyl-1-picrylhydrazyl assay systems, ascorbyl palmitate demonstrates an inhibitory concentration of 29.0 micromolar for fifty percent radical neutralization [1]. The rate constant for this interaction has been measured at 2.9 × 10⁻⁵ molar⁻¹ second⁻¹, indicating moderate but consistent radical scavenging activity [1]. Comparative studies reveal that while ascorbyl palmitate exhibits slightly lower activity than ascorbic acid (inhibitory concentration of 22.0 micromolar), it maintains comparable performance to alpha-tocopherol under similar experimental conditions [4] [1].

Mechanistic Considerations in Radical Scavenging

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) assay provides complementary information regarding ascorbyl palmitate's antioxidant mechanisms [2] [5] [3]. Under standard conditions, ascorbyl palmitate achieves an inhibitory concentration of 11.76 micromolar, closely matching the performance of ascorbic acid (11.59 micromolar) and alpha-tocopherol (11.63 micromolar) [3]. This similarity in 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) neutralization capacity, despite differences in 2,2-diphenyl-1-picrylhydrazyl activity, suggests that the lipophilic modification does not fundamentally alter the core radical scavenging mechanism of the ascorbic acid moiety [2].

The reaction environment significantly influences the observed kinetic parameters [6] [7]. Studies examining pH effects demonstrate that ascorbyl palmitate exhibits optimal radical scavenging activity under neutral to slightly alkaline conditions, with decreased efficiency observed in acidic environments [6] [3]. Temperature variations also affect reaction kinetics, with higher temperatures generally accelerating the scavenging process while potentially compromising the stability of the antioxidant itself [8].

Comparative Analysis of Antioxidant Derivatives

Extensive comparative studies have evaluated ascorbyl palmitate against other ascorbic acid derivatives and standard antioxidants [9] [10]. Retinyl ascorbate demonstrates superior performance with a rate constant of 4.9 ± 0.3 molar⁻¹ second⁻¹ in 2,2-diphenyl-1-picrylhydrazyl systems, significantly exceeding the activity of ascorbyl palmitate [10]. However, ascorbyl palmitate maintains advantages in terms of stability and bioavailability in lipophilic environments.

The lipophilic nature of ascorbyl palmitate enables its effective incorporation into oil-based systems where traditional ascorbic acid would be ineffective [11] [12]. This characteristic proves particularly valuable in emulsion systems, where the compound can partition effectively between aqueous and lipid phases, providing comprehensive antioxidant protection [13] [14].

Lipid Peroxidation Inhibition in Multiphase Systems

Mechanisms of Lipid Peroxidation Prevention

Ascorbyl palmitate demonstrates exceptional efficacy in preventing lipid peroxidation across diverse multiphase systems [15] [16] [17]. The compound's amphiphilic structure enables it to function effectively at lipid-water interfaces, where many oxidative processes initiate [18] [13]. This positioning allows ascorbyl palmitate to intercept both aqueous and lipophilic radicals before they can propagate damaging chain reactions.

In human low density lipoprotein systems, ascorbyl palmitate exhibits superior performance compared to its parent compound, ascorbic acid [16]. The enhanced effectiveness stems from the compound's ability to penetrate lipid-rich regions where oxidative damage typically occurs. Kinetic analysis reveals that ascorbyl palmitate works synergistically with endogenous antioxidants, particularly vitamin E, to suppress peroxidation through complementary mechanisms [16] [19].

Temperature-Dependent Oxidation Kinetics

Systematic studies of sunflower oil oxidation at elevated temperatures (110°C) demonstrate that ascorbyl palmitate concentration significantly influences protection efficacy [8]. Optimal antioxidant activity occurs at 400 milligrams per kilogram, providing the highest activation energies for both peroxide and hexanal formation [8]. Below this concentration, protection remains incomplete, while higher concentrations do not yield proportional improvements in oxidative stability.

The kinetic parameters for peroxide formation reveal reaction orders that transition from first-order to zero-order kinetics as temperature increases [8]. This transition reflects the changing balance between initiation, propagation, and termination reactions in the oxidative process. Ascorbyl palmitate effectively reduces the reaction rate constants for both peroxide and hexanal formation, indicating its ability to interfere with multiple stages of the oxidative cascade [8].

Multiphase System Performance

Complex food emulsions present unique challenges for antioxidant efficacy due to the polar paradox phenomenon [20]. This principle suggests that polar antioxidants perform better in nonpolar systems and vice versa. Ascorbyl palmitate's intermediate polarity positions it advantageously in multiphase systems, where it can provide protection across different phases [20] [21].

Studies of oil-in-water emulsions demonstrate that ascorbyl palmitate location within the system significantly influences its protective capacity [13] [14]. When positioned at the interface, the compound provides optimal protection against oxidative damage. However, when relegated to either purely aqueous or lipid phases, its effectiveness diminishes considerably [13].

Comparative Effectiveness in Food Systems

Extensive evaluation in deep-fat fried seafood systems reveals ascorbyl palmitate's superior performance compared to alpha-tocopherol alone [17] [22]. The compound effectively delays lipid oxidation in high omega-3 polyunsaturated fatty acid systems, where conventional antioxidants often prove inadequate [17]. Peroxide values, para-anisidine values, and thiobarbituric acid reactive substances all remain significantly lower in ascorbyl palmitate-treated systems compared to controls [17].

The compound's effectiveness extends beyond simple radical scavenging to include metal chelation and enzyme inhibition activities [15] [23]. Ascorbyl palmitate demonstrates potent inhibition of lipoxygenase enzymes, with inhibitory concentrations of 2.5 micromolar for 5-lipoxygenase and 10.3 micromolar for soybean 15-lipoxygenase [15]. This multi-target approach provides comprehensive protection against various oxidative pathways.

Synergistic Effects with Other Antioxidants in Complex Matrices

Alpha-Tocopherol Regeneration Mechanisms

The synergistic interaction between ascorbyl palmitate and alpha-tocopherol represents one of the most well-characterized antioxidant partnerships [24] [25] [26]. This cooperation occurs through a regeneration mechanism where ascorbyl palmitate reduces alpha-tocopheroxyl radicals back to their active form, effectively recycling the vitamin E antioxidant capacity [27] [26].

Kinetic studies in bulk oil systems demonstrate that the combination of ascorbyl palmitate and alpha-tocopherol prolongs the induction period by 2.5 to 3 times compared to alpha-tocopherol alone [28]. This enhancement results from the continuous regeneration of alpha-tocopherol through hydrogen atom transfer from ascorbyl palmitate to the tocopheroxyl radical [27] [25].

Ternary Antioxidant Systems

Advanced research has identified even more effective ternary combinations involving ascorbyl palmitate, alpha-tocopherol, and phosphatidylethanolamine [25]. In these systems, phosphatidylethanolamine facilitates the regeneration process by reacting with dehydroascorbyl palmitate and other tricarbonyl compounds to form amino reductones [25]. This creates a self-sustaining antioxidant network where each component supports the others' activity.

The mechanism involves the formation of intermediate products, including alpha-tocopherone ions, which undergo reduction through both direct and indirect pathways [25]. Phosphatidylethanolamine can cause regeneration indirectly by forming condensates with ascorbyl palmitate through amino-carbonyl reactions, creating additional protective species [25].

Molecular Mobility and Antioxidant Enhancement

Studies utilizing nuclear magnetic resonance relaxation techniques reveal that phospholipid addition significantly affects the molecular mobility of ascorbyl palmitate [29]. In the presence of 1,2-dioleoyl-sn-glycero-3-phosphocholine, the molecular mobility of hydroxyl group protons in ascorbyl palmitate decreases by 85% and 78%, respectively [29]. This reduced mobility correlates with enhanced hydrogen-donating ability and improved antioxidant properties.

The physical restriction of molecular motion creates a more organized interfacial structure that optimizes the positioning of antioxidant molecules for effective radical interception [29] [30]. This enhancement results in a 10.22-fold increase in 2,2-diphenyl-1-picrylhydrazyl reactivity when dioleylphosphatidylcholine is present [29].

Complex Matrix Interactions

Real-world food systems present additional complexity through the presence of multiple components that can influence antioxidant effectiveness [21] [31]. Studies of mayonnaise-based systems, dairy products, and baked goods demonstrate that ascorbyl palmitate performance depends heavily on matrix composition, pH, water activity, and the presence of pro-oxidant metals [21].

The compound's effectiveness in cooked minced turkey demonstrates time-dependent synergistic effects [24]. When combined with tocopherols, ascorbyl palmitate shows increasing relative reduction in thiobarbituric acid reactive substances over time, contrasting with the constant relative reduction observed with individual antioxidants [24]. This pattern suggests that the synergistic mechanism becomes more pronounced as oxidative stress increases.

Optimization Strategies for Synergistic Systems

Research into optimal ratios and concentrations reveals that synergistic effects are concentration-dependent and follow specific stoichiometric relationships [28]. Excessive concentrations of ascorbyl palmitate do not continue to enhance the synergistic effect, indicating the presence of optimal binding or interaction capacities [28].

Environmental factors significantly influence synergistic effectiveness [24]. The availability of oxygen affects the magnitude of synergistic interactions, with atmospheric packaging (21% oxygen) showing the most significant synergistic effects compared to reduced-oxygen environments [24]. This observation emphasizes the importance of considering packaging and storage conditions when designing antioxidant systems.

Purity

Physical Description

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Odor

Appearance

Melting Point

107 - 117 °C

Storage

UNII

Therapeutic Uses

Ascorbyl palmitate has a vitamin C activity approximately equal to that of L-ascorbic acid. ... Vitamin C is an essential cofactor for prolyl and lysyl hydroxylases, the enzymes involved in the intracellular biosynthesis of collagen.

/Experimental Therapy/ QR-333, a topical compound that contains quercetin, a flavonoid with aldose reductase inhibitor effects, ascorbyl palmitate, and vitamin D(3), was formulated to decrease the oxidative stress that contributes to peripheral diabetic neuropathy and thus alleviate its symptoms. ... This randomized, placebo-controlled, double-blind trial included 34 men and women (21-71 years of age) with Type 1 or 2 diabetes and diabetic neuropathy who applied QR-333 or placebo (2:1 ratio), three times daily for 4 weeks, to each foot where symptoms were experienced. ... QR-333 reduced the severity of numbness, jolting pain, and irritation from baseline values. Improvements were also seen in overall and specific quality-of-life measures. QR-333 was well tolerated. Eleven patients in the QR-333 group reported 23 adverse events (all mild or moderate); 4 in the placebo group reported 5 events (all moderate). One patient who applied QR-333 noted a pricking sensation twice, the only adverse event considered possibly related to study treatment...

The presence of ascorbyl palmitate in oral supplements contributes to the ascorbic acid content of the supplement and probably helps protect fat-soluble antioxidants in the supplement.

Mechanism of Action

Impurities

Absorption Distribution and Excretion

When applied topically to guinea pigs, ascorbyl palmitate penetrated the skin barrier so that ascorbic acid content in the skin, liver, and blood increased eight-, seven-, and four-fold, respectively, when compared to control animals that did not receive ascorbyl palmitate.

(14)C-Ascorbyl palmitate was applied to the skin of scorbutic (affected by scurvy) guinea pigs. Following the topical application, ascorbic acid concentrations in the skin, liver, kidneys, and blood were four to eight times greater than in the control.

Ascorbyl palmitate dissolved in a sodium taurocholate solution was hydrolyzed by homogenates of the liver, pancreas, and intestines of guinea pigs. Approximately 80% of ascorbyl palmitate was hydrolyzed to free ascorbic acid by homogenates of the small intestine and pancreas. ... Ascorbyl palmitate (the equivalent of 20 mg of ascorbic acid) was orally administered to guinea pigs, and the amount of free ascorbic acid excreted in the urine was measured. Greater amounts of acid were excreted at 0-24 hours than at 24-48 hours. A similar trend was found in these organs of free ascorbic acid content when L-ascorbic acid was administered instead, but a reverse tendency was observed with ascorbyl palmitate.

Metabolism Metabolites

It has been known that solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) have occlusive effects, but ascorbyl palmitate (AP) incorporation moisturized skin significantly better than placebo in short-term (p < 0.001) and long-term trials (p < 0.01) for both SLN and NLC. In the second part of the study, SLN and NLC were found to sustain the penetration of AP through excised human skin about 1/2 and 2/3 times compared to NE (p < 0.001 and p < 0.01), respectively...

6-O-Palmitoyl-L-ascorbic acid dissolved in a sodium taurocholate solution was hydrolyzed by homogenates of the pancreas, liver, and intestines of guinea pigs.

Wikipedia

Use Classification

Fragrance Ingredients

Methods of Manufacturing

General Manufacturing Information

Ascorbyl palmitate is an antioxidant in foods containing vegetable oil and animal fats; more recently it has appeared in the neutraceutical pantheon under the name "ester-C."

Active compounds can be protected against degradation by incorporation into colloidal carrier systems. The stabilizing effect of carrier systems for ascorbyl palmitate (AP) was investigated using microemulsions (ME), liposomes and solid lipid nanoparticles (SLN). Analysis of chemical stability by HPLC showed that AP is most resistant against oxidation in non-hydrogenated soybean lecithin liposomes, followed by SLN, w/o and o/w ME, and hydrogenated soybean lecithin liposomes...

Ascorbic acid (AA), also known as vitamin C, is a very popular skin-whitening agent used in cosmetics. However, the use of AA (and also its sodium or magnesium salts) in cosmetic products is limited owing to its labile oxidative properties. In order to avoid its early degradation, different derivatives have been designed, such as ascorbyl phosphate (APH; as magnesium or sodium salts) and ascorbyl palmitate (AP), and more recently the ascorbyl glucoside (AG).

Interactions

Ascorbyl palmitate when topically applied at small doses inhibited 12-O-tetradecanoylphorbol-13-acetate-induced (TPA-induced) ornithine decarboxylase activity, tumor production, and DNA synthesis in mouse epithelial cell. A dose of 4 umol of ascorbyl palmitate inhibited by 60-70% after one topical application of 2 nmol TPA. When 5 nmol TPA was administered with 5 pmol ascorbyl palmitate twice weekly to previously initiated mice, 91% of tumors were inhibited per mouse.

... This work ... sought to determine the antioxidative properties of a lipid-soluble derivative of ascorbic acid, ascorbic acid-6-palmitate. ... Ascorbic acid-6-palmitate reduced cellular levels of reactive oxygen species following ultraviolet B irradiation. Treatment of keratinocytes with ascorbic acid-6-palmitate inhibited ultraviolet-B-mediated activation of epidermal growth factor receptor, extracellular regulated kinases 1 and 2, and p38 kinase because of its ability to prevent reduced glutathione depletion and scavenge hydrogen peroxide. Ascorbic acid-6-palmitate strongly promoted ultraviolet-B-induced lipid peroxidation, c-Jun N-terminal kinase activation, and cytotoxicity, however. End products of lipid peroxidation, such as 4-hydroxy-2-nonenal, have been reported to mediate stress-activated protein kinase activation and cell toxicity in epithelial cells. The lipid component of ascorbic acid-6-palmitate probably contributes to the generation of oxidized lipid metabolites that are toxic to epidermal cells. /The/ data suggest that, despite its antioxidant properties, ascorbic acid-6-palmitate may intensify skin damage following physiologic doses of ultraviolet radiation.

... The effects of various antioxidants, including ascorbyl palmitate, on rabbit platelet functions /were studied/ by means of thromboxane B2 synthesis and enzyme immunoassay. Ascorbyl palmitate inhibited A-23187-induced thromboxane B2 synthesis at 1.0 X 10-5 M and above, and thrombin-induced synthesis at 1. X 10-7 M when added simultaneously. The pretreatment of platelets with ascorbyl palmitate also inhibited both agonist-induced syntheses unless the platelets had been stimulated with thrombin. When the rabbits were fed ADI concentrations of ascorbyl palmitate for 5 days, agonist-induced activation of platelets also was reduced considerably.

For more Interactions (Complete) data for Ascorbyl palmitate (14 total), please visit the HSDB record page.

Dates

2: Javidipour I, Tüfenk R, Baştürk A. Effect of ascorbyl palmitate on oxidative stability of chemically interesterified cottonseed and olive oils. J Food Sci Technol. 2015 Feb;52(2):876-84. doi: 10.1007/s13197-013-1086-8. Epub 2013 Jul 20. PubMed PMID: 25694696; PubMed Central PMCID: PMC4325068.

3: Sánchez Vallecillo MF, Minguito de la Escalera MM, Aguirre MV, Ullio Gamboa GV, Palma SD, González-Cintado L, Chiodetti AL, Soldano G, Morón G, Allemandi DA, Ardavín C, Pistoresi-Palencia MC, Maletto BA. A liquid crystal of ascorbyl palmitate, used as vaccine platform, provides sustained release of antigen and has intrinsic pro-inflammatory and adjuvant activities which are dependent on MyD88 adaptor protein. J Control Release. 2015 Sep 28;214:12-22. doi: 10.1016/j.jconrel.2015.07.008. Epub 2015 Jul 15. PubMed PMID: 26188153.

4: Kong L, Ziegler GR. Molecular encapsulation of ascorbyl palmitate in preformed V-type starch and amylose. Carbohydr Polym. 2014 Oct 13;111:256-63. doi: 10.1016/j.carbpol.2014.04.033. Epub 2014 Apr 21. PubMed PMID: 25037350.

5: Benedini L, Antollini S, Fanani ML, Palma S, Messina P, Schulz P. Study of the influence of ascorbyl palmitate and amiodarone in the stability of unilamellar liposomes. Mol Membr Biol. 2014 Mar-May;31(2-3):85-94. doi: 10.3109/09687688.2014.896956. Epub 2014 Mar 20. PubMed PMID: 24650150.

6: Bamidele OP, Duodu KG, Emmambux MN. Encapsulation and antioxidant activity of ascorbyl palmitate with maize starch during pasting. Carbohydr Polym. 2017 Jun 15;166:202-208. doi: 10.1016/j.carbpol.2017.02.095. Epub 2017 Feb 27. PubMed PMID: 28385224.

7: Ivanov V, Ivanova S, Kalinovsky T, Niedzwiecki A, Rath M. Inhibition of collagen synthesis by select calcium and sodium channel blockers can be mitigated by ascorbic acid and ascorbyl palmitate. Am J Cardiovasc Dis. 2016 May 18;6(2):26-35. eCollection 2016. PubMed PMID: 27335688; PubMed Central PMCID: PMC4913212.

8: Mottola M, Wilke N, Benedini L, Oliveira RG, Fanani ML. Ascorbyl palmitate interaction with phospholipid monolayers: electrostatic and rheological preponderancy. Biochim Biophys Acta. 2013 Nov;1828(11):2496-505. doi: 10.1016/j.bbamem.2013.06.016. Epub 2013 Jun 24. PubMed PMID: 23806650.

9: Kim MK, Lee JS, Kim KY, Lee HG. Ascorbyl palmitate-loaded chitosan nanoparticles: characteristic and polyphenol oxidase inhibitory activity. Colloids Surf B Biointerfaces. 2013 Mar 1;103:391-4. doi: 10.1016/j.colsurfb.2012.09.038. Epub 2012 Oct 13. PubMed PMID: 23247266.

10: Sharma S, Kanwar K, Kanwar SS. Ascorbyl palmitate synthesis in an organic solvent system using a Celite-immobilized commercial lipase (Lipolase 100L). 3 Biotech. 2016 Dec;6(2):183. doi: 10.1007/s13205-016-0486-7. Epub 2016 Aug 27. PubMed PMID: 28330255; PubMed Central PMCID: PMC5002271.

11: Alemán M, Bou R, Tres A, Polo J, Codony R, Guardiola F. Oxidative stability of a heme iron-fortified bakery product: Effectiveness of ascorbyl palmitate and co-spray-drying of heme iron with calcium caseinate. Food Chem. 2016 Apr 1;196:567-76. doi: 10.1016/j.foodchem.2015.09.031. Epub 2015 Sep 11. PubMed PMID: 26593529.

12: Teneva O, Dimcheva N. Electrochemical assay of the antioxidant ascorbyl palmitate in mixed medium. Food Chem. 2016 Jul 15;203:35-40. doi: 10.1016/j.foodchem.2016.02.008. Epub 2016 Feb 2. PubMed PMID: 26948586.

13: Kancheva V, Slavova-Kazakova A, Fabbri D, Dettori MA, Delogu G, Janiak M, Amarowicz R. Protective effects of equimolar mixtures of monomer and dimer of dehydrozingerone with α-tocopherol and/or ascorbyl palmitate during bulk lipid autoxidation. Food Chem. 2014 Aug 15;157:263-74. doi: 10.1016/j.foodchem.2014.02.036. Epub 2014 Feb 19. PubMed PMID: 24679780.

14: Janesirisakule S, Sinthusake T, Wanichwecharungruang S. Nanocarrier with self-antioxidative property for stabilizing and delivering ascorbyl palmitate into skin. J Pharm Sci. 2013 Aug;102(8):2770-9. doi: 10.1002/jps.23641. Epub 2013 Jun 17. PubMed PMID: 23775704.

15: Spiclin P, Gasperlin M, Kmetec V. Stability of ascorbyl palmitate in topical microemulsions. Int J Pharm. 2001 Jul 17;222(2):271-9. PubMed PMID: 11427357.

16: Benedini L, Messina PV, Palma SD, Allemandi DA, Schulz PC. The ascorbyl palmitate-polyethyleneglycol 400-water system phase behavior. Colloids Surf B Biointerfaces. 2012 Jan 1;89:265-70. doi: 10.1016/j.colsurfb.2011.09.030. Epub 2011 Sep 22. PubMed PMID: 21996464.

17: Gosenca M, Obreza A, Pečar S, Gašperlin M. A new approach for increasing ascorbyl palmitate stability by addition of non-irritant co-antioxidant. AAPS PharmSciTech. 2010 Sep;11(3):1485-92. doi: 10.1208/s12249-010-9507-8. Epub 2010 Sep 16. PubMed PMID: 20845090; PubMed Central PMCID: PMC2974129.

18: Jukanti R, Devraj G, Shashank AS, Devraj R. Biodistribution of ascorbyl palmitate loaded doxorubicin pegylated liposomes in solid tumor bearing mice. J Microencapsul. 2011;28(2):142-9. doi: 10.3109/02652048.2010.542496. PubMed PMID: 21265713.

19: Gosenca M, Bešter-Rogač M, Gašperlin M. Lecithin based lamellar liquid crystals as a physiologically acceptable dermal delivery system for ascorbyl palmitate. Eur J Pharm Sci. 2013 Sep 27;50(1):114-22. doi: 10.1016/j.ejps.2013.04.029. Epub 2013 May 3. PubMed PMID: 23643736.

20: Paneva D, Manolova N, Argirova M, Rashkov I. Antibacterial electrospun poly(ɛ-caprolactone)/ascorbyl palmitate nanofibrous materials. Int J Pharm. 2011 Sep 15;416(1):346-55. doi: 10.1016/j.ijpharm.2011.06.032. Epub 2011 Jun 24. PubMed PMID: 21726615.